8-Bromo-2'-deoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

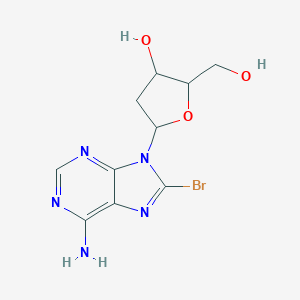

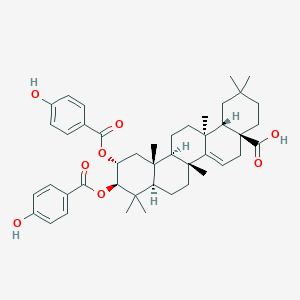

8-Bromo-2'-deoxyadenosine is a brominated nucleoside analog that has been the subject of various studies due to its potential applications in the field of biochemistry and molecular biology. It is particularly noted for its radiosensitizing properties and its ability to undergo unique chemical reactions under certain conditions, such as exposure to hydrated electrons or UV light .

Synthesis Analysis

The synthesis of 8-Bromo-2'-deoxyadenosine derivatives has been explored through different methods. One approach involves the use of salicyl phosphorochloridite, leading to the production of 8-bromo-2'-deoxyadenosine-5'-O-(1-thiotriphosphate) . Another method described the synthesis of 8-(4-methylphenyl)-2'-deoxyadenosine using a Suzuki–Miyaura cross-coupling reaction, which is a testament to the versatility of 8-Bromo-2'-deoxyadenosine in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 8-Bromo-2'-deoxyadenosine and its derivatives has been a subject of interest, particularly in the context of its interactions and the formation of various radicals. The crystal structure of one such derivative, 8-(4-methylphenyl)-2'-deoxyadenosine, has been determined, revealing the influence of hydrogen bonding on the packing in the crystal lattice .

Chemical Reactions Analysis

Chemical reactions involving 8-Bromo-2'-deoxyadenosine have been extensively studied. The reaction of hydrated electrons with 8-bromo-2'-deoxyadenosine leads to the formation of a C8 radical, which can undergo radical translocation and intramolecular attack, resulting in the formation of 5',8-cyclo-2'-deoxyadenosine . Similarly, UV photolysis of 8-bromo-2'-deoxyadenosine in different solvents results in the formation of the C8 radical, with the potential to form the same cyclized product . Additionally, the electron-induced degradation of 8-bromo-2'-deoxyadenosine 3',5'-diphosphate has been modeled, demonstrating the radiosensitizing properties of 8-bromoadenine and providing insights into the mechanisms of single-strand breaks in DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-2'-deoxyadenosine are closely related to its reactivity and the formation of radicals. The reaction kinetics, such as the rate constants for the reactions of radicals derived from 8-Bromo-2'-deoxyadenosine with various oxidants, have been determined, providing valuable information about its reactivity profile . The photolysis of 8-bromo-2'-deoxyadenosine has also been studied, revealing the influence of solvent and additives on the yield and diastereoisomeric ratio of the cyclized product .

Aplicaciones Científicas De Investigación

Synthesis and Modification of Nucleosides

Br-dAdo is a pivotal substrate in the synthesis of modified nucleosides, which are crucial for advancing nucleic acid research and developing therapeutic agents. For instance, it has been used to synthesize 8-amino-2'-deoxyadenosine, a modification that enhances the preparation of oligonucleotides carrying 8-aminoadenine, vital for studying nucleic acid interactions and functions (Frieden, Aviñó, & Eritja, 2003). Additionally, Br-dAdo acts as a starting material in synthesizing deoxyadenosine triphosphates with modifications at the 8-position, showcasing its utility in enzymatic incorporation studies and the exploration of DNAzymes for improved catalysis (Lam, Hipolito, & Perrin, 2008).

Photochemical Studies and DNA Damage

The photochemical properties of Br-dAdo have been extensively studied, providing insights into DNA damage mechanisms under UV light exposure. Research has demonstrated that UV photolysis of Br-dAdo leads to cyclopurine lesions, offering a synthetic pathway to cyclo-2'-deoxyadenosine lesions, which are significant for understanding DNA damage and repair mechanisms (Jimenez, Encinas, Miranda, Navacchia, & Chatgilialoglu, 2004). Such studies are fundamental for developing strategies to mitigate UV-induced genetic alterations.

Electron-Induced Degradation and Radiosensitization

Investigations into the electron-induced degradation of Br-dAdo provide critical insights into its potential as a DNA radiosensitizer. By examining the phosphodiester bond cleavage in Br-dAdo models, researchers have elucidated the radiosensitizing properties of 8-bromoadenine, contributing to our understanding of how specific nucleoside modifications can enhance the efficacy of radiotherapy (Chomicz, Leszczynski, & Rak, 2013).

Cross-Coupling Reactions and Nucleoside Functionalization

Br-dAdo is instrumental in cross-coupling reactions, facilitating the attachment of various functional groups to the nucleoside, thereby enabling the synthesis of nucleoside analogs with potential biological activity. The utility of Br-dAdo in aqueous-phase modification for generating pharmaceutically active compounds through Suzuki and Sonogashira coupling reactions underscores its significance in medicinal chemistry (Western, Daft, Johnson, Gannett, & Shaughnessy, 2003).

Direcciones Futuras

The synthesis of 8-Bromo-2’-deoxyadenosine has been improved with significantly improved yields and ease of isolation . The conversion of 8-bromo-2’-deoxyadenosine to 5’,8-cyclo-2’-deoxyadenosine in 65% yield and in a diastereoisomeric ratio has been shown in steady-state photolysis in acetonitrile .

Propiedades

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBIVXMQFIQOGE-KVQBGUIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2'-deoxyadenosine | |

CAS RN |

14985-44-5 |

Source

|

| Record name | 8-Bromo-2'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014985445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)